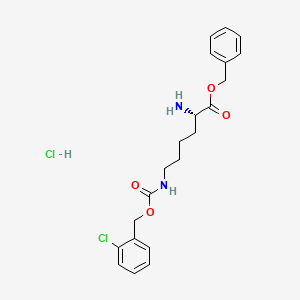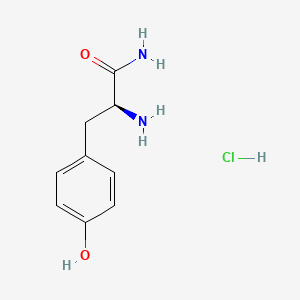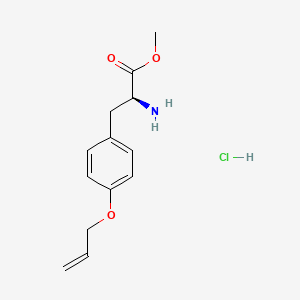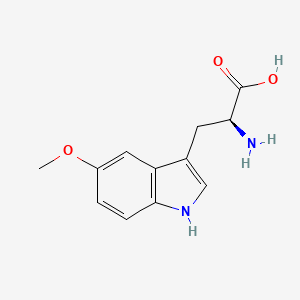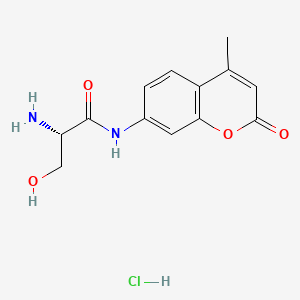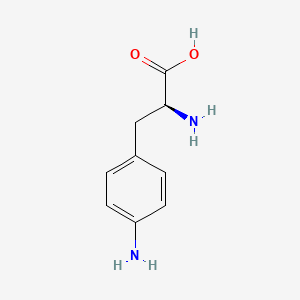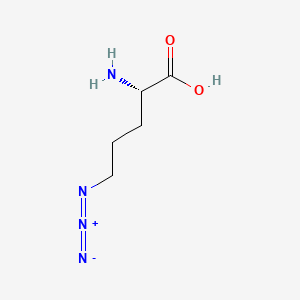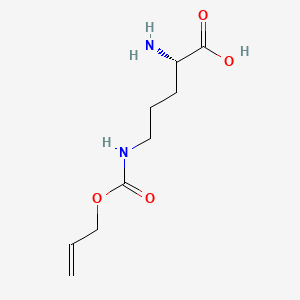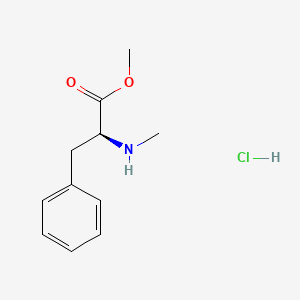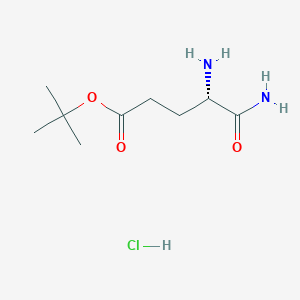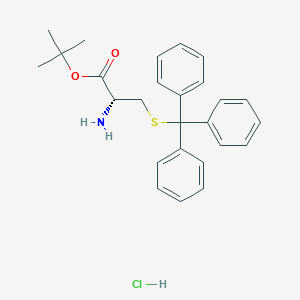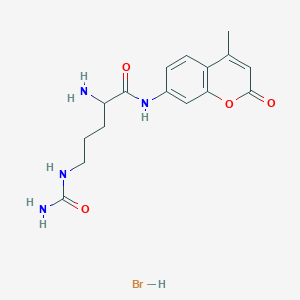
(R)-4-Amino-5-methoxy-5-oxopentanoic acid
説明
(R)-4-Amino-5-methoxy-5-oxopentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H11NO4 and its molecular weight is 161.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Electrosynthesis Applications : The compound has been studied in the context of electrosynthesis. Konarev, Lukyanets, and Negrimovskii (2007) explored the electroreduction of methyl 5-nitro-4-oxopentanate, leading to the production of 5-amino-4-oxopentanoic acid hydrochloride. This research highlights the compound's potential in electrochemical applications (Konarev, Lukyanets, & Negrimovskii, 2007).
Natural Occurrence and Potential in Cosmetics : Zheng et al. (2010) isolated similar sulfur-containing compounds from pineapple fruits, which exhibited inhibitory activities against tyrosinase, suggesting potential applications in skin whitening and anti-browning effects in cosmetics (Zheng et al., 2010).
Biosynthetic Precursor : Shrestha‐Dawadi and Lugtenburg (2003) discussed the compound as a precursor in the biosynthesis of biologically active porphyrins, which are central in various biological processes like photosynthesis and oxygen transport. This study provides insights into its role in fundamental biological processes (Shrestha‐Dawadi & Lugtenburg, 2003).
Biochemical Studies : The compound has been examined in biochemical studies. Mobashery, Ghosh, Tamura, and Kaiser (1990) explored the use of a related compound as a mechanism-based inactivator for the zinc protease carboxypeptidase A (Mobashery, Ghosh, Tamura, & Kaiser, 1990).
Synthesis and Chemical Properties : There are studies focusing on the synthesis and properties of the compound or closely related chemicals. Yuan (2006) and Zav’yalov & Zavozin (1987) provide insights into synthetic methods and chemical properties, contributing to our understanding of the compound's versatility in chemical synthesis (Yuan, 2006), (Zav’yalov & Zavozin, 1987).
Antifungal Properties : Yamaki et al. (1988) investigated the antifungal properties of a related amino acid antibiotic, indicating its potential in developing new antifungal agents (Yamaki et al., 1988).
作用機序
Target of Action
H-D-Glu-OMe, also known as D-Glutamic acid, 1-methyl ester or ®-4-Amino-5-methoxy-5-oxopentanoic acid, is a derivative of glutamic acid . The primary targets of this compound are enzymes involved in glutamine metabolism, such as glutamate dehydrogenase (GDH) and vesicular glutamate transporter 1 (VGLUT1) . GDH catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate (α-KG), playing a crucial role in metabolic processes . VGLUT1, on the other hand, is responsible for the transport of glutamate into synaptic vesicles, contributing to neurotransmission .
Mode of Action
It is known that glutamic acid derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, and prevent exercise-induced muscle damage . They can also affect mental performance during stress-related tasks .
Biochemical Pathways
H-D-Glu-OMe is involved in several biochemical pathways. It plays a role in the tricarboxylic acid (TCA) cycle by participating in the conversion of glutamate to α-KG . This process is crucial for energy production within cells. Additionally, it contributes to the biosynthesis of nucleotides, glutathione (GSH), and other nonessential amino acids .
Pharmacokinetics
As a derivative of glutamic acid, it is expected to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
The molecular and cellular effects of H-D-Glu-OMe are largely dependent on its interaction with its targets. By influencing glutamine metabolism, it can affect various physiological processes, including energy production, neurotransmission, and immune response .
生化学分析
Biochemical Properties
H-D-Glu-OMe plays a significant role in biochemical reactions, particularly those involving amino acid metabolism. This compound interacts with several enzymes, including glutamate dehydrogenase, which catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate . Additionally, H-D-Glu-OMe may interact with other proteins and biomolecules involved in amino acid transport and metabolism. The nature of these interactions often involves binding to active sites of enzymes, influencing their activity and, consequently, the metabolic pathways they regulate.
Cellular Effects
H-D-Glu-OMe influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can affect the activity of glutamate receptors and transporters, which play a crucial role in neurotransmission and cellular communication . By modulating these pathways, H-D-Glu-OMe can impact cellular functions such as energy production, cell growth, and differentiation. The effects on gene expression may involve changes in the transcriptional activity of genes related to amino acid metabolism and transport.
Molecular Mechanism
The molecular mechanism of H-D-Glu-OMe involves its interaction with specific biomolecules, leading to changes in enzyme activity and gene expression. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with glutamate dehydrogenase can modulate the enzyme’s activity, affecting the balance between glutamate and α-ketoglutarate in cells . Additionally, H-D-Glu-OMe may influence the expression of genes involved in amino acid metabolism by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of H-D-Glu-OMe can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable. These temporal effects highlight the importance of considering the stability and degradation of H-D-Glu-OMe in experimental designs.
Dosage Effects in Animal Models
The effects of H-D-Glu-OMe vary with different dosages in animal models. At low doses, this compound may enhance cellular functions related to amino acid metabolism and neurotransmission. At high doses, H-D-Glu-OMe can exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to cell damage . Threshold effects have been observed, indicating that there is a specific dosage range within which H-D-Glu-OMe exerts its beneficial effects without causing toxicity.
Metabolic Pathways
H-D-Glu-OMe is involved in several metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as glutamate dehydrogenase and other aminotransferases, influencing the flux of metabolites through these pathways . The compound’s effects on metabolic flux can lead to changes in the levels of key metabolites, such as α-ketoglutarate and glutamate, which are critical for cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, H-D-Glu-OMe is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target cells . The distribution of H-D-Glu-OMe can affect its activity and function, as its presence in specific cellular compartments is necessary for its interactions with enzymes and other biomolecules.
Subcellular Localization
H-D-Glu-OMe exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its localization within mitochondria can enhance its interactions with mitochondrial enzymes involved in amino acid metabolism. Understanding the subcellular localization of H-D-Glu-OMe is essential for elucidating its role in cellular processes and optimizing its use in research applications.
特性
IUPAC Name |
(4R)-4-amino-5-methoxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWIYICDCVPBEW-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80710433 | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26566-13-2 | |
| Record name | 1-Methyl hydrogen D-glutamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26566-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80710433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


